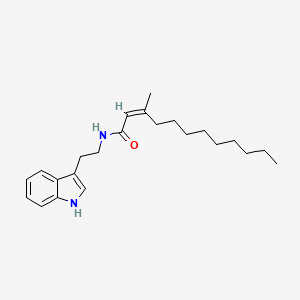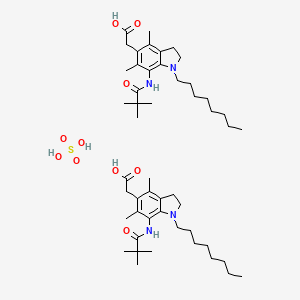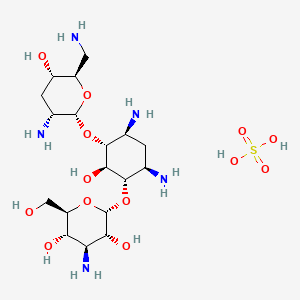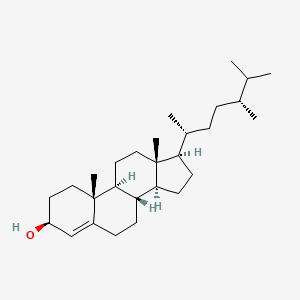
3-Methyl-9H-carbazole-9-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-9H-carbazole-9-carboxaldehyde, also known as 9-formyl-3-methyl-9h-carbazole, belongs to the class of organic compounds known as n-acylcarbazoles. These are aromatic heteropolycyclic compounds containing a carbazole moiety, which is N-acylated. 3-Methyl-9H-carbazole-9-carboxaldehyde exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3-methyl-9H-carbazole-9-carboxaldehyde is primarily located in the membrane (predicted from logP). Outside of the human body, 3-methyl-9H-carbazole-9-carboxaldehyde can be found in herbs and spices. This makes 3-methyl-9H-carbazole-9-carboxaldehyde a potential biomarker for the consumption of this food product.
Wissenschaftliche Forschungsanwendungen
Vibrational and Electronic Spectra Studies
Wang et al. (2015) synthesized 9-p-tolyl-9H-carbazole-3-carbaldehyde (HCCD), a compound similar to 3-Methyl-9H-carbazole-9-carbaldehyde, and characterized it using X-ray diffraction and various spectroscopic methods. They found that the benzene ring in HCCD is twisted from the carbazole group, a configuration comparable to computational results. This research contributes to the understanding of the molecular structure and spectra of similar carbazole derivatives (Wang et al., 2015).
Photophysical Properties
Telore et al. (2015) reported on the synthesis of chromophoric extended styryls derived from a carbazole compound similar to this compound. These compounds exhibit aggregation-induced emission and could function as fluorescence molecular rotors for viscosity sensing. This highlights potential applications in photophysics and sensing technologies (Telore et al., 2015).
Synthesis of Heterocycles
Li and Xing (2012) developed an efficient synthetic method to create heterocycles containing both carbazole and thiadiazole moieties, starting from a carbazole aldehyde similar to this compound. Their approach offers advantages in mild conditions and easy separation, potentially useful in pharmaceutical and material science research (Li & Xing, 2012).
Optical Properties and Photopolymerization
Abro et al. (2017) synthesized carbazole-based dyes containing aldehyde and cyanoacetic acid groups, which could be used as dyes or photosensitizers. Their research revealed that these compounds, related to this compound, show promising optical properties for potential applications in photopolymerization (Abro et al., 2017).
Schiff Base Synthesis
Warad et al. (2018) reported the synthesis of a Schiff base involving a compound analogous to this compound. They characterized its structure using various analytical techniques and computational studies, showing potential applications in material science and organic chemistry (Warad et al., 2018).
Eigenschaften
Molekularformel |
C14H11NO |
|---|---|
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
3-methylcarbazole-9-carbaldehyde |
InChI |
InChI=1S/C14H11NO/c1-10-6-7-14-12(8-10)11-4-2-3-5-13(11)15(14)9-16/h2-9H,1H3 |
InChI-Schlüssel |
ODQBPNZNDIOBFN-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=CC=CC=C32)C=O |
melting_point |
58-60°C |
Physikalische Beschreibung |
Solid |
Synonyme |
9-formyl-3-methylcarbazole |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methylbutyric acid 2,6-dimethyl-3-[[2-hydroxy-3-(formylamino)benzoyl]amino]-4,9-dioxo-8-pentyl-1,5-dioxonane-7-yl ester](/img/structure/B1245511.png)

![(2S)-2-Methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B1245513.png)










